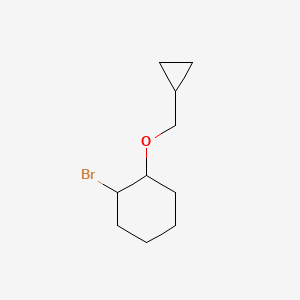
1-Bromo-2-(cyclopropylmethoxy)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(cyclopropylmethoxy)cyclohexane is an organic compound that belongs to the class of cycloalkanes It features a bromine atom and a cyclopropylmethoxy group attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(cyclopropylmethoxy)cyclohexane typically involves the bromination of 2-(cyclopropylmethoxy)cyclohexane. This can be achieved through the following steps:
Formation of 2-(cyclopropylmethoxy)cyclohexane: This intermediate can be synthesized by reacting cyclohexanol with cyclopropylmethanol in the presence of an acid catalyst.
Bromination: The intermediate is then subjected to bromination using bromine or a bromine-containing reagent under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(cyclopropylmethoxy)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The cyclopropylmethoxy group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in non-polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.
Elimination: Formation of cyclohexenes.
Oxidation: Formation of cyclohexanones or carboxylic acids.
Reduction: Formation of cyclohexanols.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(cyclopropylmethoxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of cycloalkane derivatives on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)cyclohexane involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropylmethoxy group can engage in various interactions with biological molecules. These interactions can affect molecular pathways and cellular processes, making the compound useful in research and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-propylcyclohexane: Similar structure but with a propyl group instead of a cyclopropylmethoxy group.
1-Bromocyclohexane: Lacks the cyclopropylmethoxy group.
2-(Cyclopropylmethoxy)cyclohexane: Lacks the bromine atom.
Uniqueness
1-Bromo-2-(cyclopropylmethoxy)cyclohexane is unique due to the presence of both a bromine atom and a cyclopropylmethoxy group on the cyclohexane ring
Eigenschaften
Molekularformel |
C10H17BrO |
|---|---|
Molekulargewicht |
233.14 g/mol |
IUPAC-Name |
1-bromo-2-(cyclopropylmethoxy)cyclohexane |
InChI |
InChI=1S/C10H17BrO/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h8-10H,1-7H2 |
InChI-Schlüssel |
SLRIQEAHKQBCLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)OCC2CC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



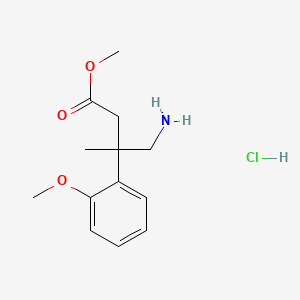
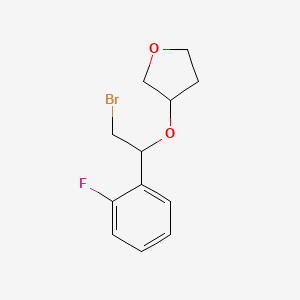
![5-[[(2S)-2-aminopropyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301647.png)

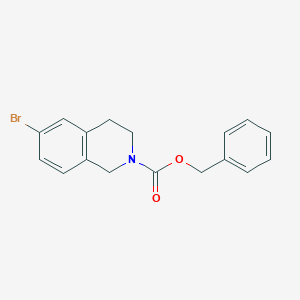

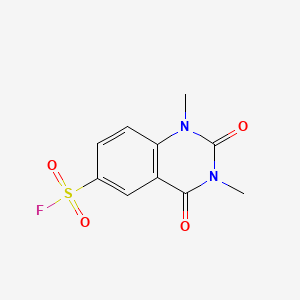

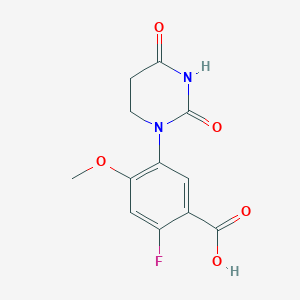
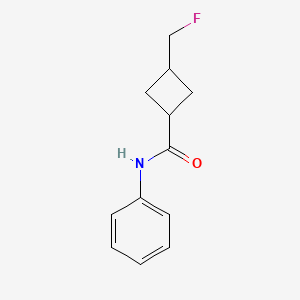

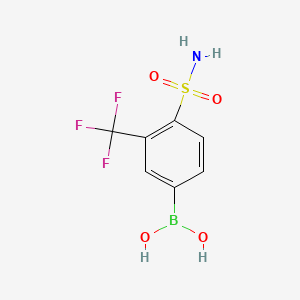
![5-{[3-(3,4-dimethoxyphenyl)propanamido]methyl}-N-methylfuran-2-carboxamide](/img/structure/B15301699.png)
